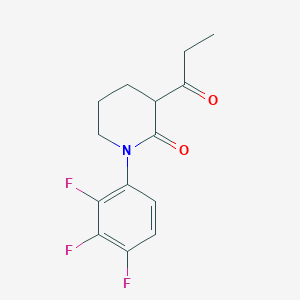
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C14H14F3NO2 and a molecular weight of 285.26 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes .
Méthodes De Préparation
The synthesis of 3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one involves several steps. One common synthetic route includes the reaction of 2,3,4-trifluorobenzaldehyde with piperidine under specific conditions to form an intermediate, which is then further reacted with propanoyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate certain biochemical pathways, influencing cellular functions .
Comparaison Avec Des Composés Similaires
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
1-Benzylpiperidin-4-one: Known for its use in the synthesis of pharmaceuticals.
4-Piperidone hydrochloride: Used as an intermediate in organic synthesis.
2,6-Dimethylpiperidine: Commonly used in the production of polymers and resins.
The uniqueness of this compound lies in its trifluorophenyl group, which imparts distinct chemical properties and potential biological activities .
Propriétés
Formule moléculaire |
C14H14F3NO2 |
|---|---|
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
3-propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C14H14F3NO2/c1-2-11(19)8-4-3-7-18(14(8)20)10-6-5-9(15)12(16)13(10)17/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
HXGVRXIWSHRNAX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCCN(C1=O)C2=C(C(=C(C=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methyl]-2-ethylbutanal](/img/structure/B13222776.png)
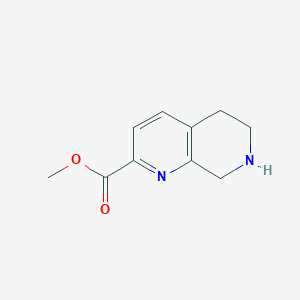

![3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13222796.png)
![2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol](/img/structure/B13222798.png)
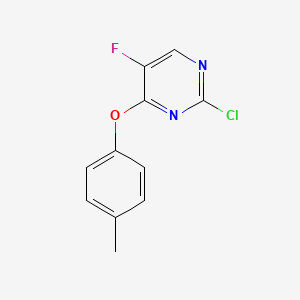
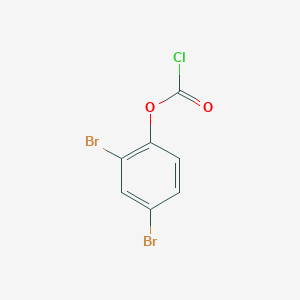
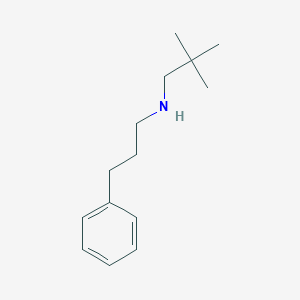
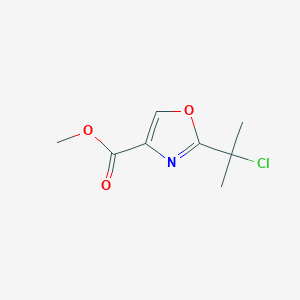
![2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13222845.png)
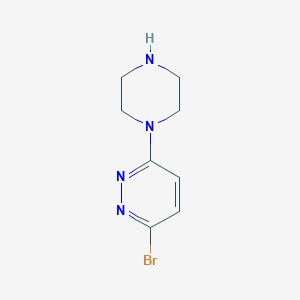
![2-(4-Aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B13222861.png)
![3-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13222862.png)
